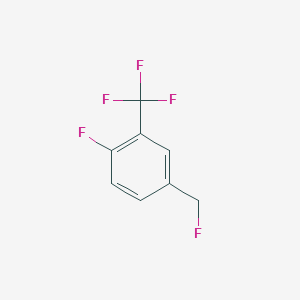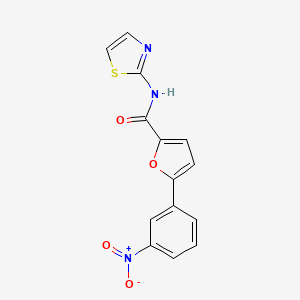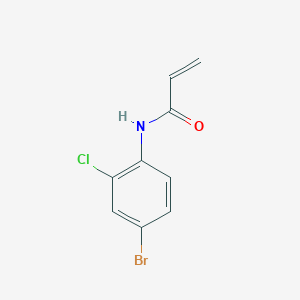
4-Fluoro-3-(trifluoromethyl)benzyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(trifluoromethyl)benzyl fluoride is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzyl fluoride core
Mecanismo De Acción
Target of Action
These compounds are often used as building blocks in the synthesis of various organic compounds .
Mode of Action
The mode of action of 4-Fluoro-3-(trifluoromethyl)benzyl fluoride and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene involves their interaction with other organic compounds during synthesis. They are often used in reactions such as Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Biochemical Pathways
The biochemical pathways affected by this compound and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene are dependent on the specific reactions they are involved in. As building blocks in organic synthesis, these compounds can be part of various biochemical pathways depending on the final products they are used to synthesize .
Pharmacokinetics
As these compounds are primarily used in organic synthesis, their pharmacokinetic properties would be largely dependent on the specific context of their use .
Result of Action
The molecular and cellular effects of the action of this compound and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene are determined by the specific reactions they are involved in. As building blocks in organic synthesis, these compounds contribute to the formation of various organic compounds with diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound and 1-Fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. These factors can affect the rate and outcome of the reactions these compounds are involved in .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl fluoride typically involves the introduction of fluorine atoms into a benzyl fluoride framework. One common method is the direct fluorination of 4-fluoro-3-(trifluoromethyl)benzyl alcohol using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more cost-effective and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is often explored.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzyl fluoride moiety can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Fluoro-3-(trifluoromethyl)benzyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated organic compounds, which often exhibit enhanced stability and bioactivity.
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its incorporation into biologically active molecules can improve their metabolic stability and membrane permeability.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased bioavailability and longer half-life.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and low surface energy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-Fluoro-3-(trifluoromethyl)benzyl fluoride is unique due to its specific combination of fluorine and trifluoromethyl groups attached to a benzyl fluoride core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Propiedades
IUPAC Name |
1-fluoro-4-(fluoromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMQEAUFXYRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-[[4-[2-[4-(Oxan-2-yloxy)phenyl]propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzonitrile](/img/structure/B2609207.png)


![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide](/img/structure/B2609212.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2609213.png)


![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2609220.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)

![1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2609227.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2609228.png)
